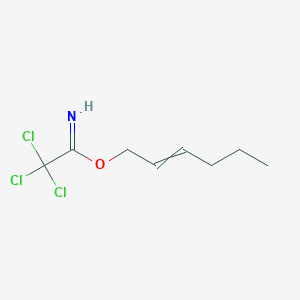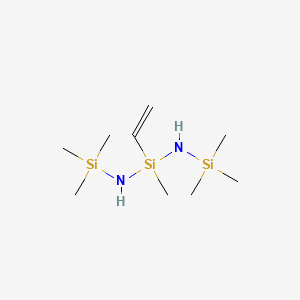
1-Ethenyl-1-methyl-N,N'-bis(trimethylsilyl)silanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C9H26N2Si3. It is known for its unique structure, which includes both ethenyl and trimethylsilyl groups. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine with ethenyl-containing reagents under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine often involves large-scale reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds like chloromethane, bromomethane.
Major Products Formed:
Siloxane Derivatives: Formed through oxidation.
Silane Derivatives: Formed through reduction.
Functionalized Silanes: Formed through substitution reactions.
Scientific Research Applications
1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which 1-ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine exerts its effects involves its interaction with various molecular targets. The ethenyl group allows for polymerization reactions, while the trimethylsilyl groups provide steric protection and enhance the compound’s stability. These interactions facilitate the formation of stable complexes and materials with unique properties .
Comparison with Similar Compounds
- 1-methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- 1-ethenyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
Comparison: 1-Ethenyl-1-methyl-N,N’-bis(trimethylsilyl)silanediamine stands out due to its unique combination of ethenyl and trimethylsilyl groups. This combination imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the ethenyl group allows for polymerization, which is not possible with compounds lacking this functional group .
Properties
CAS No. |
58144-51-7 |
|---|---|
Molecular Formula |
C9H26N2Si3 |
Molecular Weight |
246.57 g/mol |
IUPAC Name |
[methyl-bis(trimethylsilylamino)silyl]ethene |
InChI |
InChI=1S/C9H26N2Si3/c1-9-14(8,10-12(2,3)4)11-13(5,6)7/h9-11H,1H2,2-8H3 |
InChI Key |
IUHOJWQSAHSTHR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C=C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


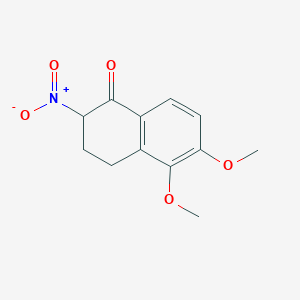
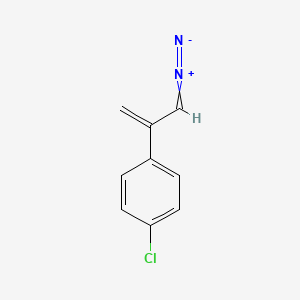
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)
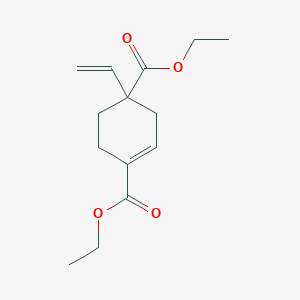
![N,N'-[(2-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14616437.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
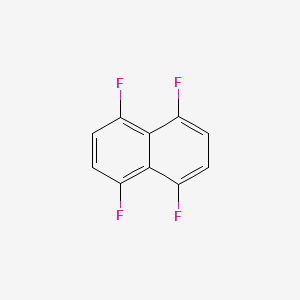
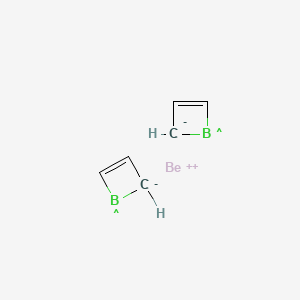
![4,4'-[5-(2-Chlorophenyl)-1,3-oxazole-2,4-diyl]bis(N,N-diethylaniline)](/img/structure/B14616459.png)
![Benzamide, N-[1-methoxy-2-oxo-2-(phenylamino)ethyl]-](/img/structure/B14616461.png)

